molecular formula C21H21Cl2I2NO5 B12318112 Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine

Boc-O-2',6'-dichlorobenzyl-3,5-diiodo-L-tyrosine

Cat. No.: B12318112
M. Wt: 692.1 g/mol
InChI Key: FSSUVXKMJNXSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine typically involves the protection of the amino group of L-tyrosine with a Boc (tert-butoxycarbonyl) group. The phenolic hydroxyl group of tyrosine is then substituted with a 2’,6’-dichlorobenzyl group, followed by iodination at the 3 and 5 positions of the aromatic ring . The reaction conditions often require the use of organic solvents and catalysts to facilitate these transformations.

Industrial Production Methods

While specific industrial production methods for Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction may produce deiodinated tyrosine analogs .

Scientific Research Applications

Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-O-2’,6’-dichlorobenzyl-3,5-diiodo-L-tyrosine is unique due to its combination of Boc protection, dichlorobenzyl substitution, and iodination. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various research applications .

Properties

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2I2NO5/c1-21(2,3)31-20(29)26-17(19(27)28)9-11-7-15(24)18(16(25)8-11)30-10-12-13(22)5-4-6-14(12)23/h4-8,17H,9-10H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSUVXKMJNXSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OCC2=C(C=CC=C2Cl)Cl)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2I2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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